![molecular formula C21H16N4O4S B2615809 N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-91-5](/img/structure/B2615809.png)

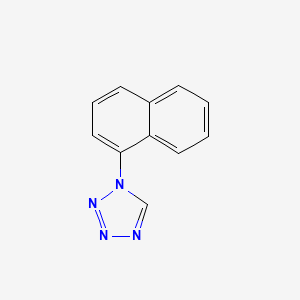

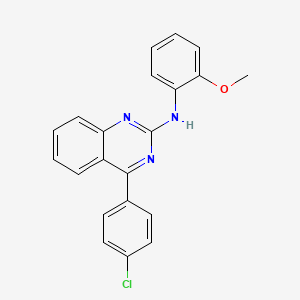

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.

科学的研究の応用

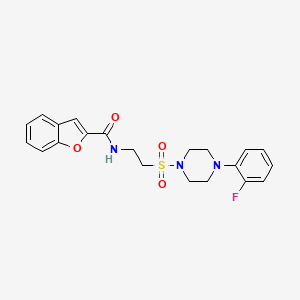

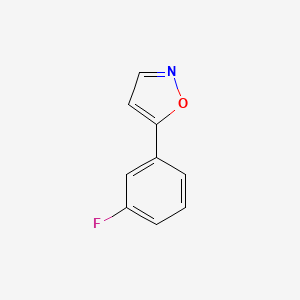

- Isoxazole Derivatives : Researchers have synthesized isoxazole derivatives of this compound and evaluated their cytotoxicity. These derivatives exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Among these, the Colo205 cell line is particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM .

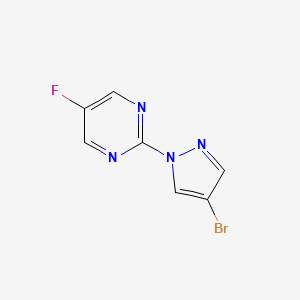

- Cell Cycle Arrest : One promising compound (20c) induced G2/M cell cycle arrest in Colo205 cells. This effect is associated with increased levels of the tumor suppressor protein p53 .

- Mitochondrial Pathway Activation : Compound 20c alters the balance of key mitochondrial proteins (Bcl-2 and Bax), leading to apoptosis by accelerating caspase expression. It can be considered a potential small-molecule activator of p53, regulating cell proliferation and apoptosis .

- Metal Surface Protection : The compound’s thiazole ring has been found to form a dense protective coating on metal surfaces during adsorption due to mixed interactions. Researchers have investigated its remarkable corrosion-combating action, considering concentration and substituents. Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) were used to assess the relative degradation of low-carbon steel surfaces under the compound’s inhibitory effect .

- Novel Complexes : Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and characterized. These complexes may have potential antitumor properties .

- While specific studies on this compound’s antibacterial and antiviral effects are limited, its structural features suggest potential activity in these areas .

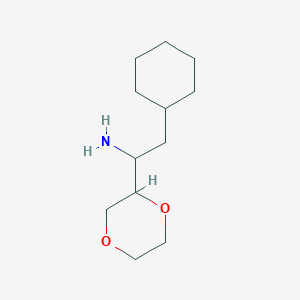

- Amino Nitriles : Amino nitriles, including this compound, have been used as chelating ligands through two nitrogen atoms. Such ligands play a role in amino coordination chemistry .

Anti-Cancer Activity

Corrosion Inhibition

Antitumor Activity

Antibacterial and Antiviral Activity

Chelating Ligands

Theoretical Support

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c1-29-17-8-9-18-19(12-17)30-21(23-18)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSRXSDJVOTLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)

![4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2615733.png)

![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)

![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2615741.png)